molecular formula C5H12S B1361377 Ethyl propyl sulfide CAS No. 4110-50-3

Ethyl propyl sulfide

Cat. No.: B1361377
CAS No.: 4110-50-3
M. Wt: 104.22 g/mol
InChI Key: ZDDDFDQTSXYYSE-UHFFFAOYSA-N
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Description

. It is a member of the sulfide family, characterized by the presence of a sulfur atom bonded to two alkyl groups. This compound is a colorless to almost colorless clear liquid with a distinct odor .

Biochemical Analysis

Biochemical Properties

Ethyl propyl sulfide plays a significant role in biochemical reactions, particularly in the context of organic geochemistry and hydrothermal environments . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a substrate for certain sulfur-metabolizing enzymes, facilitating the transformation of sulfur compounds in biological systems. The interactions between this compound and these biomolecules are primarily based on the nucleophilic properties of the sulfur atom, which can form covalent bonds with electrophilic centers in enzymes and proteins.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic efficiency. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as heat, light, and oxidative agents. Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in biochemical research and applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing metabolic activity and promoting cellular health. At high doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfur transferases and oxidases, which facilitate its transformation into other sulfur-containing compounds. These metabolic pathways are crucial for maintaining the balance of sulfur compounds within the cell and ensuring proper cellular function. This compound can also affect metabolite levels by influencing the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within the cell. The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can participate in sulfur metabolism and energy production. The subcellular localization of this compound is crucial for its role in cellular processes and biochemical reactions .

Preparation Methods

Ethyl propyl sulfide can be synthesized through various methods. One common method is the Williamson ether synthesis, where an alkyl halide reacts with a thiolate anion (RS-) to form the sulfide . For example, ethyl bromide can react with sodium propylthiolate to produce this compound. The reaction typically occurs under basic conditions and requires a suitable solvent such as ethanol.

Industrial production methods may involve the reaction of ethyl mercaptan with propyl chloride in the presence of a base to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Ethyl propyl sulfide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation with hydrogen peroxide typically yields ethyl propyl sulfoxide.

Scientific Research Applications

Ethyl propyl sulfide has various applications in scientific research:

Comparison with Similar Compounds

Ethyl propyl sulfide can be compared with other similar compounds such as:

This compound is unique due to its specific alkyl groups and the resulting chemical properties, such as its boiling point and reactivity.

Properties

IUPAC Name

1-ethylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDDFDQTSXYYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041958
Record name Ethyl propyl sulfide
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Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4110-50-3
Record name Ethyl propyl sulfide
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Record name Ethyl propyl sulfide
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Record name Ethyl propyl sulfide
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Record name Ethyl propyl sulfide
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Record name Ethyl propyl sulphide
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Record name ETHYL PROPYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different structural conformations of Ethyl Propyl Sulfide and how do they impact its properties?

A1: this compound exhibits various rotational isomers due to the rotation around its S-C and C-C bonds. Research indicates that the gauche conformation, where the dihedral angle around the S-C bond is approximately 60 degrees, is more stable than the trans conformation in the liquid state []. Additionally, the gauche conformation around the C-C bond adjacent to the S-C bond shows comparable stability to the trans conformation []. These conformational preferences influence the molecule's vibrational spectra and ultimately its physical and chemical properties.

Q2: How can this compound be detected in complex mixtures, especially in the context of chemical warfare agent identification?

A2: While traditional methods like GC-MS can struggle with unambiguous identification in complex mixtures, combining experimental and theoretical data offers a more robust approach. A study demonstrated the successful identification of this compound within a mixture also containing potential chemical warfare agent simulants []. This method, termed Density Functional Theory and Spectroscopy Integrated Identification Method (D-SIIM), leverages GC-MS data alongside NMR, IR spectroscopy, and DFT-calculated NMR/IR predictions []. By comparing the experimental data with the theoretical predictions, researchers can more confidently confirm or exclude the presence of this compound even in challenging sample matrices.

Q3: How does the understanding of this compound's conformational behavior contribute to broader scientific knowledge?

A3: Analyzing the conformational preferences of this compound provides valuable insights into the factors governing molecular stability, particularly the role of repulsive forces between non-bonded hydrogen atoms []. This knowledge contributes to a deeper understanding of molecular mechanics and aids in predicting the behavior and properties of other similar organic molecules.

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